tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate
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Overview
Description
“tert-Butyl ((3S,5R)-5-hydroxypiperidin-3-yl)carbamate” is a chemical compound with the formula C₁₀H₂₀N₂O₃ . It has a molecular weight of 216.28 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model for further analysis.Physical and Chemical Properties Analysis
This compound has a molecular weight of 216.28 g/mol . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound is available in solid or liquid form .Scientific Research Applications
Photoredox-Catalyzed Amination
A study presented a photoredox-catalyzed amination of o-hydroxyarylenaminones using a versatile amidyl-radical precursor, demonstrating a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. This photocatalyzed protocol facilitates downstream transformations to construct diverse amino pyrimidines, broadening the application scope of this synthetic methodology (Wang et al., 2022).
Metabolic Studies
Research on the metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb) in various species, including insects and mice, revealed oxidation products formed by hydroxylation, highlighting the metabolic pathways and potential environmental and biological impacts of similar compounds (Douch & Smith, 1971).
Enantioselective Synthesis
A carbocyclic analogue of a protected β-d-2-deoxyribosylamine was synthesized, demonstrating the importance of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as a key intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This highlights its role in synthesizing nucleotide analogues with potential therapeutic applications (Ober et al., 2004).
Advanced Organic Synthesis
The compound tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, along with its iodine counterpart, belongs to a family of compounds used to explore hydrogen and halogen bonds involving carbonyl groups in crystal structures. Such research aids in understanding molecular interactions and designing materials with specific properties (Baillargeon et al., 2017).
Chemical Transformations
The study of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates revealed their behavior as N-(Boc)-protected nitrones in reactions with organometallics, leading to N-(Boc)hydroxylamines. This discovery opens new avenues for building blocks in organic synthesis, demonstrating the versatility of tert-butyl carbamate derivatives in chemical transformations (Guinchard et al., 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, calling a POISON CENTER or doctor/physician if you feel unwell, washing skin thoroughly after handling, and if inhaled, removing the person to fresh air and keeping them comfortable for breathing .
Properties
IUPAC Name |
tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMJZHSDAYCYFW-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](CNC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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